Cas no 1260879-65-9 ((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol)

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol is a heterocyclic compound featuring a fused pyrazolo-pyrimidine core with a hydroxymethyl functional group at the 3-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The saturated tetrahydropyrimidine ring enhances stability, while the hydroxymethyl group offers reactivity for further derivatization, such as esterification or etherification. Its well-defined scaffold is valuable for constructing ligands with potential applications in medicinal chemistry, including kinase inhibitors or GPCR modulators. The compound is typically supplied with high purity, ensuring reliable performance in research and industrial applications. Proper handling under inert conditions is recommended due to its sensitivity.
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol structure
1260879-65-9 structure
Product Name:(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol
CAS No:1260879-65-9
MF:C7H11N3O
MW:153.181740999222
CID:1081933
PubChem ID:136326430
Update Time:2025-05-20

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol
    • 1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanol
    • DTXSID10857648
    • EN300-371951
    • (1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol
    • {4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}methanol
    • 1260879-65-9
    • Pyrazolo[1,5-a]pyrimidine-3-methanol, 4,5,6,7-tetrahydro-
    • Inchi: 1S/C7H11N3O/c11-5-6-4-9-10-3-1-2-8-7(6)10/h4,8,11H,1-3,5H2
    • InChI Key: OIJQLCXVBKOUHV-UHFFFAOYSA-N
    • SMILES: OCC1C=NN2C=1NCCC2

Computed Properties

  • Exact Mass: 153.090211983g/mol
  • Monoisotopic Mass: 153.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 50.1Ų

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol Pricemore >>

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Additional information on (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol

Introduction to (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol and Its Significance in Modern Chemical Biology

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol, CAS no. 1260879-65-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the tetrahydropyrazolo[1,5-a]pyrimidine scaffold, which is a privileged structure in drug discovery owing to its ability to interact with various biological targets. The presence of a hydroxymethyl group at the 3-position of the pyrimidine ring enhances its versatility, making it a valuable intermediate in the synthesis of more complex molecules.

The< strong>tetrahydropyrazolo[1,5-a]pyrimidine core is known for its stability and compatibility with diverse functional groups, allowing for extensive structural modifications. This flexibility has been exploited in the development of novel pharmacophores targeting a range of therapeutic areas, including oncology, inflammation, and central nervous system disorders. The hydroxymethyl functionality at the 3-position provides a reactive site for further derivatization, enabling the creation of analogs with tailored biological profiles.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising scaffolds like (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol. These methods have allowed researchers to predict binding affinities and optimize lead compounds with greater efficiency. For instance, molecular docking studies have revealed that this compound can interact with enzymes such as kinases and phosphodiesterases, which are critical in cellular signaling pathways. Such interactions suggest potential therapeutic applications in modulating these pathways for treating various diseases.

In addition to its structural significance, (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol has been investigated for its role in developing novel drug candidates. Preclinical studies have demonstrated its ability to inhibit certain enzymes involved in cancer progression by disrupting key signaling cascades. The hydroxymethyl group at the 3-position has been shown to enhance binding interactions with target proteins, improving overall potency. Furthermore, the tetrahydropyrazolo[1,5-a]pyrimidine scaffold is known to exhibit favorable pharmacokinetic properties, including good solubility and metabolic stability.

The synthesis of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol involves multi-step organic transformations that highlight its synthetic accessibility. Researchers have developed efficient synthetic routes that minimize byproduct formation and maximize yield. These methods often involve cyclization reactions followed by functional group modifications to introduce the hydroxymethyl group at the 3-position. The use of catalytic systems has further improved the efficiency of these synthetic processes, making it feasible to produce this compound on a larger scale for both research and commercial purposes.

The biological activity of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol has been explored in various disease models. Studies have shown that it can modulate inflammatory responses by inhibiting key pro-inflammatory cytokines. This makes it a promising candidate for developing treatments against chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its ability to interact with central nervous system receptors has opened avenues for investigating its potential in treating neurological disorders like Alzheimer's disease and Parkinson's disease.

The development of novel pharmaceuticals relies heavily on the availability of high-quality intermediates like (4,< strong>5,< strong>6,< strong>7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol (CAS no. 1260879-65-9). Its role as a building block in drug synthesis underscores its importance in modern medicinal chemistry. The ability to modify its structure while maintaining biological activity allows chemists to design molecules with improved efficacy and reduced side effects. This flexibility is crucial in addressing complex diseases that require targeted therapeutic interventions.

In conclusion,< strong>(4,< strong>5,< strong>6,< strong>7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol represents a significant advancement in chemical biology and drug discovery. Its unique structural features and potential biological activities make it a valuable compound for further research and development. As our understanding of biological pathways continues to expand,< strong>(4,< strong>5,< strong>6,< strong>7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol is poised to play a crucial role in the development of next-generation therapeutics.

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